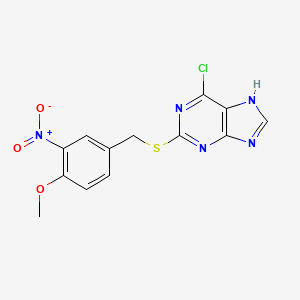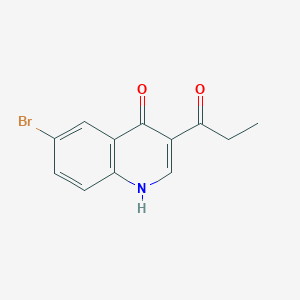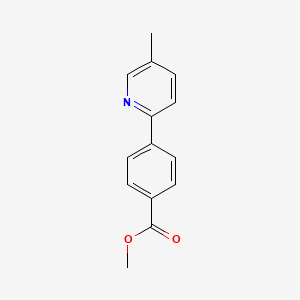
methyl4-(5-methylpyridin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5-methylpyridin-2-yl)benzoate: is an organic compound that belongs to the class of esters It is characterized by a benzoate group attached to a methylpyridine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction:
Industrial Production Methods:
- The industrial production of methyl 4-(5-methylpyridin-2-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium at room temperature.
Products: Oxidation of the methyl group on the pyridine ring can yield carboxylic acid derivatives.
-
Reduction:
Reagents: Sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in an inert solvent such as tetrahydrofuran at low temperatures.
Products: Reduction of the ester group can produce the corresponding alcohol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Reactions are typically performed under reflux conditions.
Products: Substitution reactions can introduce halogen atoms into the aromatic ring, leading to halogenated derivatives.
Common Reagents and Conditions:
- The compound undergoes various reactions depending on the functional groups present. Common reagents include oxidizing agents, reducing agents, and halogenating agents. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
- The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Methyl 4-(5-methylpyridin-2-yl)benzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Biology:
- In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities and potential therapeutic applications.
Medicine:
- The compound is explored for its potential pharmacological properties. Derivatives of methyl 4-(5-methylpyridin-2-yl)benzoate are being investigated for their activity against various diseases, including cancer and infectious diseases.
Industry:
- In the industrial sector, this compound is used in the development of advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating polymers and other materials with specific properties.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of methyl 4-(5-methylpyridin-2-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
-
Methyl 4-(pyridin-4-yl)benzoate:
- Similar structure but with a pyridine ring at a different position.
- Used in similar applications but may exhibit different reactivity and properties.
-
Ethyl 4-(5-methylpyridin-2-yl)benzoate:
- Ethyl ester instead of methyl ester.
- Slightly different physical and chemical properties due to the change in the ester group.
Uniqueness:
- Methyl 4-(5-methylpyridin-2-yl)benzoate is unique due to the specific positioning of the methyl group on the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C14H13NO2 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
methyl 4-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-3-8-13(15-9-10)11-4-6-12(7-5-11)14(16)17-2/h3-9H,1-2H3 |
InChI-Schlüssel |
LARDMLMFQRCVDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-[4-(2-bromoethyl)-2-iodophenyl]aminoacetate](/img/structure/B8360124.png)
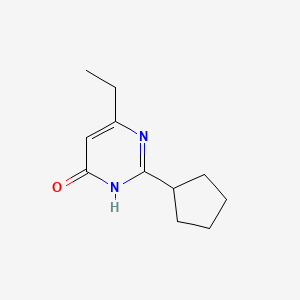
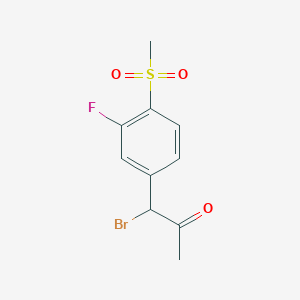
![2-(2-tert-butyl-5-chloro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanol](/img/structure/B8360141.png)
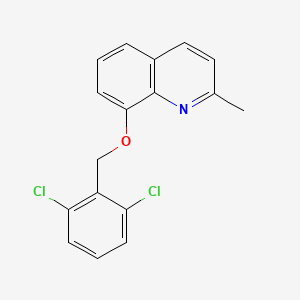
![3-[3-(2,4-Dimethoxy-phenyl)-acryloyl]-4-hydroxy-6-methyl-pyran-2-one](/img/structure/B8360163.png)
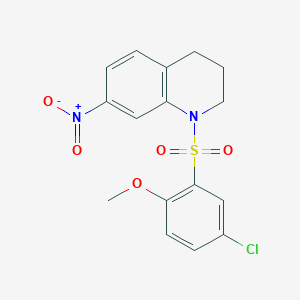
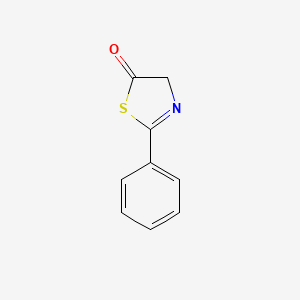
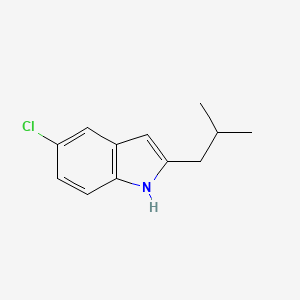
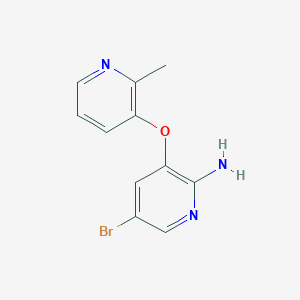
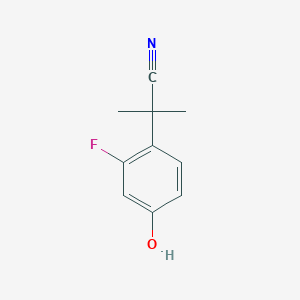
![tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B8360197.png)
